molecular formula C16H24O5 B14007349 Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate CAS No. 74808-31-4

Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate

Cat. No.: B14007349
CAS No.: 74808-31-4
M. Wt: 296.36 g/mol
InChI Key: NFZUFYHISMDAIZ-UHFFFAOYSA-N
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Description

Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate (CAS 74808-31-4) is an organic compound with the molecular formula C16H24O5 . This ester features a complex structure with multiple cyclopropane rings and a hydroxyl group, making it a sophisticated intermediate for synthetic organic chemistry. Compounds with similar cyclopropane-carboxylate architectures have been investigated in pharmaceutical research for their potential as receptor antagonists. For instance, research into polycyclic lysophosphatidic acid (LPA) receptor antagonists for treating conditions like fibrosis and cancer has highlighted the value of such intricate cyclopropane derivatives . The presence of multiple reactive functional groups, including ester moieties and a hydroxyl group, provides handles for further chemical modification, making this compound a versatile building block for developing novel molecules for biological evaluation. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet prior to use.

Properties

CAS No.

74808-31-4

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxymethyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C16H24O5/c1-3-20-12(17)14(7-8-14)16(19,11-5-6-11)15(9-10-15)13(18)21-4-2/h11,19H,3-10H2,1-2H3

InChI Key

NFZUFYHISMDAIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C(C2CC2)(C3(CC3)C(=O)OCC)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The preparation of Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate typically involves:

  • Formation of cyclopropane rings via cyclopropanation of electron-poor alkenes such as ethyl acrylate.
  • Functional group transformations to install hydroxy and ethoxycarbonyl groups.
  • Protection and deprotection steps to control reactivity during synthesis.

A representative synthetic pathway is described in a doctoral thesis focusing on cyclopropane derivatives, where dibromocyclopropanes are synthesized from ethyl acrylate and further transformed into cyclopropyl building blocks.

Detailed Two-Step Synthesis via 1-Hydroxycyclopropanecarboxylic Acid Intermediates

A patent (CN110862311A) provides an efficient and scalable method to prepare 1-hydroxycyclopropanecarboxylic acid and its esters, which are key intermediates for the target compound. The method is notable for mild conditions, high yield, and industrial applicability.

Step 1: Nitrosation and Sulfuric Acid Catalysis
  • Starting Material: 1-Aminocyclopropyl methyl formate (commercially available).
  • Reaction: The compound is dissolved in an aqueous sulfuric acid solution and reacted with sodium nitrite under controlled temperature (0–5 °C initially, then 15–30 °C).
  • Mechanism: Sodium nitrite catalyzes the conversion of the amino group to a hydroxy group via nitrosation.
  • Conditions: Molar ratio of sulfuric acid to compound ~1:1; sodium nitrite to compound ~1.1:1.
  • Post-reaction: The mixture is added dropwise to refluxing aqueous sulfuric acid to minimize ring-opening side reactions.
  • Yield: Approximately 75% yield of the intermediate compound 2 (a protected hydroxycyclopropyl ester).
  • Extraction: Ethyl acetate extraction, drying with anhydrous magnesium sulfate, filtration, and concentration.
Step 2: Deprotection and Hydrolysis
  • Reaction: The ester protecting group is removed by treatment with a base such as lithium hydroxide in a tetrahydrofuran-water mixture.
  • Conditions: Base to substrate molar ratio 8–12:1, temperature 20–40 °C, reaction time ~12 hours.
  • Workup: Acidification to pH 5–6, extraction with ethyl acetate, drying, filtration, and concentration.
  • Yield: Approximately 85% yield of the deprotected 1-hydroxycyclopropanecarboxylic acid (compound 3).
  • Note: Careful control of base strength is critical to avoid cyclopropane ring opening.

Comparative Analysis of Preparation Methods

Aspect Traditional Multi-Step Methods Patent Method (CN110862311A)
Starting Materials Ethyl acrylate and dibromocyclopropane intermediates 1-Aminocyclopropyl methyl formate (commercially available)
Number of Steps Multiple (3 or more) Two-step process
Reaction Conditions Involving sodium metal, bromine, sodium hydroxide; harsh and hazardous Mild aqueous sulfuric acid, sodium nitrite catalysis, base hydrolysis
Yield 10–20% overall 60–70% overall yield
Scalability Limited due to hazardous reagents and waste Suitable for industrial scale-up
Environmental Impact High solvent and waste generation Mild conditions, simple extraction, less waste
Ring Opening Side Reactions Common due to harsh conditions Minimized by controlled addition and mild conditions

Reaction Conditions and Optimization

  • The molar concentration of sulfuric acid in aqueous solutions is optimized between 0.1 to 1.0 mol/L.
  • The dropwise addition of the reaction mixture to refluxing sulfuric acid shortens the exposure time of sensitive intermediates, reducing ring-opening.
  • Sodium nitrite solution volume ratio to sulfuric acid solution is maintained between 1:3 to 1:5.
  • Base selection for deprotection includes lithium hydroxide, sodium hydroxide, or potassium hydroxide, with lithium hydroxide preferred for controlled basicity.
  • Temperature control at 0–5 °C during nitrosation and 20–40 °C during deprotection is critical for yield and purity.

Data Table: Summary of Key Experimental Parameters and Yields

Step Reagents & Conditions Temperature (°C) Molar Ratios (Reagent:Substrate) Yield (%) Notes
Nitrosation Compound 1, H2SO4 (aq), NaNO2, dropwise addition 0–5 initial, 15–30 later H2SO4:1.0-1.1; NaNO2:1.0-1.1 74.8 Avoid HCl or HNO3 to prevent ring opening
Deprotection Compound 2, LiOH, THF/H2O (2.5:1 v/v) 20–40 LiOH:8–12 84.8 pH adjusted to 5–6 post reaction

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 1-Methylcyclopropane-1-carboxylate

Structure : A simpler cyclopropane ester with a single methyl substituent (C₈H₁₂O₂).

  • Molecular weight : 156.18 g/mol
  • Density : ~1.0 g/cm³ (estimated)
  • Applications : Intermediate in agrochemical synthesis.

Key Differences :

  • Ethyl 1-methylcyclopropane-1-carboxylate lacks the bicyclic framework, leading to lower molecular weight and reduced thermal stability.

Ethyl 1-(Ethylamino)cyclopropane-1-carboxylate Hydrochloride

Structure: Cyclopropane ester with an ethylamino substituent (C₈H₁₆ClNO₂).

  • Molecular weight : 193.67 g/mol
  • Purity : ≥97% (pharmaceutical grade)
  • Applications : High-purity intermediate for APIs, e.g., in antiviral or anticancer drugs.

Key Differences :

  • The amino group introduces basic character, enabling salt formation (hydrochloride), unlike the neutral hydroxyl group in the target compound.
  • Reduced steric bulk compared to the bicyclic target compound, favoring easier functionalization.

Methyl 1-(4-(2-(1,3-Dioxoisoindolin-2-yl)-3-ethoxy-3-oxopropyl)phenyl)cyclopropane-1-carboxylate

Structure: Cyclopropane ester fused to a benzo[b]thiophene scaffold (C₂₄H₂₃NO₆).

  • Synthesis : Prepared via Suzuki coupling or thianthrenium-mediated reactions (74% yield).
  • Applications : Used in medicinal chemistry for kinase inhibition studies.

Key Differences :

  • The aromatic benzo[b]thiophene moiety enables π-π interactions, absent in the target compound.
  • Higher molecular weight (449.45 g/mol) and lipophilicity (LogP ~3.5) compared to the target compound (LogP 1.81).

Ethyl 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate

Structure : Boronate ester with a cyclopropane core (C₂₁H₂₉BO₄).

  • Molecular weight : 368.27 g/mol
  • Hazards : Harmful by inhalation or skin contact.
  • Applications : Suzuki-Miyaura cross-coupling reagent for C-C bond formation.

Key Differences :

  • The boronate ester group enables participation in transition-metal catalysis, unlike the hydroxyl group in the target compound.
  • Lower thermal stability (decomposes before boiling) compared to the target compound’s high boiling point.

Data Table: Comparative Analysis

Property Target Compound Ethyl 1-Methyl Ethyl 1-(Ethylamino) Boronate Ester
Molecular Formula C₁₆H₂₄O₅ C₈H₁₂O₂ C₈H₁₆ClNO₂ C₂₁H₂₉BO₄
Molecular Weight (g/mol) 296.36 156.18 193.67 368.27
Boiling Point (°C) 380.4 Not reported Not reported Decomposes
Functional Groups 2 esters, hydroxyl, 2 cyclopropanes Ester, methyl Ester, ethylamino, chloride Ester, boronate, cyclopropane
Key Application Steric/electronic studies Agrochemical intermediate Pharmaceutical intermediate Cross-coupling reagent

Research Findings and Implications

  • Steric Effects : The target compound’s bicyclic structure creates significant steric hindrance, limiting its reactivity in nucleophilic substitutions compared to simpler analogs like Ethyl 1-methylcyclopropane-1-carboxylate.
  • Pharmaceutical Utility: Amino-substituted derivatives (e.g., Ethyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride) are prioritized in drug synthesis due to their ionic character and solubility.
  • Synthetic Versatility : Boronate-containing analogs are critical in cross-coupling reactions but require careful handling due to toxicity.

Biological Activity

Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate, with the CAS number 74808-31-4, is a cyclopropane derivative that has garnered attention for its potential biological activities. Understanding its pharmacological properties is essential for evaluating its utility in medicinal chemistry and drug development.

  • Molecular Formula : C16H24O5
  • Molecular Weight : 296.36 g/mol
  • Density : 1.322 g/cm³
  • Boiling Point : 380.4°C at 760 mmHg
  • LogP : 1.814 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been explored primarily through in vitro studies and structure-activity relationship (SAR) analyses. The compound's unique cyclopropane structure contributes to its diverse interactions with biological targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
  • Receptor Modulation : The compound has shown potential as a modulator of G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes.

Case Studies

  • Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of cyclopropane derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Antimicrobial Activity : Another study assessed the antimicrobial efficacy of various cyclopropane derivatives against common pathogens. This compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential role in developing new antibacterial agents .

Data Table

PropertyValue
Molecular FormulaC16H24O5
Molecular Weight296.36 g/mol
Density1.322 g/cm³
Boiling Point380.4°C
LogP1.814
Anti-inflammatory ActivitySignificant inhibition of cytokines
Antimicrobial ActivityModerate against S. aureus and E. coli

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